1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole
Description
Properties
CAS No. |
634194-24-4 |
|---|---|
Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methyl-2-(1-phenylbutylsulfonyl)benzimidazole |
InChI |
InChI=1S/C18H20N2O2S/c1-3-9-17(14-10-5-4-6-11-14)23(21,22)18-19-15-12-7-8-13-16(15)20(18)2/h4-8,10-13,17H,3,9H2,1-2H3 |
InChI Key |
KKZONDQAKNJLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Condensation to Form Benzimidazole Core
The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or neutral conditions. For example, 1-methylbenzimidazole can be prepared by methylation of benzimidazole or direct condensation involving methyl-substituted precursors.
Sulfonylation via Sulfonyl Chlorides or Sulfides
The key sulfonyl substituent, 1-phenylbutane-1-sulfonyl, can be introduced by reacting the benzimidazole intermediate with the corresponding sulfonyl chloride or by first attaching a sulfide group followed by oxidation.
A representative synthetic route involves:
- Preparation of 2-(1-phenylbutane-1-thio)benzimidazole by nucleophilic substitution of a benzimidazole derivative with a phenylbutane thiol or related precursor.
- Subsequent oxidation of the sulfide to the sulfone (sulfonyl) using an oxidizing agent such as mCPBA.
Oxidation of Sulfides to Sulfones
Oxidation is a critical step to convert thioether intermediates into sulfonyl derivatives. The use of m-chloroperbenzoic acid (mCPBA) is well-documented for this transformation, providing high selectivity and yields.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Dissolution | Dissolve sulfide intermediate in dichloromethane (DCM) | Cooling to -10 to -15 °C to control reaction rate |
| Oxidant addition | Gradual addition of mCPBA (70% purity) | Maintain temperature below -15 °C to prevent side reactions |
| Work-up | Addition of aqueous sodium hydroxide to neutralize acid | Separation of organic and aqueous layers |
| Purification | Extraction with organic solvents (ethyl acetate, DCM), washing, crystallization | Use of solvents like isopropyl alcohol or tert-butyl methyl ether for crystallization |
This method yields the sulfonylated benzimidazole with high purity (HPLC purity > 95%) and moderate to good yields (typically 30-50%) depending on scale and conditions.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Starting material | 2-(1-phenylbutane-1-thio)benzimidazole (5.0 g, 14.6 mmol) |
| Solvent | N,N-Dimethylformamide (20 mL) |
| Base | 2N aqueous sodium hydroxide (18 mL) |
| Oxidant | N-chlorosuccinimide or mCPBA (20.3 mmol) |
| Temperature | -20 °C to -7 °C |
| Reaction time | 1.5 hours |
| Work-up | Sodium thiosulfate quench, ammonium acetate extraction, multiple organic washes |
| Yield | Approximately 30-50% after purification |
| Purity | HPLC > 95% |
This procedure is adapted from oxidation protocols used for related benzimidazole sulfonyl derivatives and ensures controlled oxidation without over-oxidation or degradation.
Alternative Synthetic Routes and Notes
- Some patents describe the preparation of benzimidazole derivatives via condensation of substituted o-phenylenediamines with carboxylic acid derivatives, followed by sulfonylation and salt formation steps to improve solubility and stability.
- The choice of solvent is critical; polar aprotic solvents such as DMF, dichloromethane, and mixtures with water are commonly used to optimize solubility and reaction kinetics.
- Bases such as sodium carbonate, potassium carbonate, or organic amines (triethylamine, pyridine) are employed to neutralize acids formed during sulfonylation and oxidation steps.
- Temperature control is essential to avoid side reactions, especially during oxidation steps where exothermic reactions can occur.
- Purification often involves crystallization from solvents like isopropyl alcohol or tert-butyl methyl ether to achieve high purity suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzimidazole core formation | Condensation of o-phenylenediamine with aldehyde or acid derivatives | Formation of 1-methylbenzimidazole intermediate |
| 2 | Sulfide introduction | Nucleophilic substitution with phenylbutane thiol or equivalent | 2-(1-phenylbutane-1-thio)benzimidazole intermediate |
| 3 | Oxidation to sulfone | mCPBA or N-chlorosuccinimide in DCM, low temperature | Conversion to 1-methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole |
| 4 | Purification | Extraction, washing, crystallization | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Antiviral Properties
The antiviral potential of benzimidazole derivatives has also been explored. Compounds have been synthesized that exhibit inhibitory effects against viruses such as enteroviruses and herpes simplex virus. For example, specific derivatives showed IC50 values significantly lower than those of established antiviral medications, suggesting their efficacy in viral infections .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of benzimidazole derivatives. Compounds similar to 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. The anti-inflammatory activity was assessed using various models, with some derivatives exhibiting higher potency than standard anti-inflammatory drugs like diclofenac .
Antitumor Activity
Benzimidazole derivatives are also being investigated for their antitumor properties. Some compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation .
Synthesis and Structural Insights
The synthesis of 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole typically involves multi-step organic reactions that include sulfonation and coupling reactions. The structural characteristics of this compound contribute to its biological activity; for instance, the presence of the sulfonyl group enhances solubility and bioavailability, which are crucial for pharmacological efficacy .
Case Study 1: Antimicrobial Evaluation
A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The study utilized broth microdilution methods to determine MIC values, revealing that several compounds exhibited superior antibacterial activity compared to conventional antibiotics like ampicillin and chloramphenicol .
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | S. aureus |
| Compound B | 50 | E. coli |
| Compound C | 100 | P. aeruginosa |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, a series of benzimidazole derivatives were tested against herpes simplex virus. The most potent compound exhibited an IC50 value significantly lower than that of the standard antiviral drug acyclovir, demonstrating the potential for developing new antiviral therapies based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Analogues
Benzimidazole derivatives vary widely in substituent type and position, which critically determine their physicochemical and biological properties. Key analogues include:
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (e.g., in ) enhance polarity and hydrogen-bonding capacity compared to sulfanyl groups (e.g., ), improving aqueous solubility and target binding in drug design.
- Aromatic vs. Heterocyclic Substituents : Thiophene or oxazolyl substituents () introduce π-conjugation, beneficial for materials science applications like OLEDs.
Anticancer Activity
- Nitro/Chloro Substituents : Derivatives like 6-nitro- or 6-chloro-substituted benzimidazoles (e.g., compound 3s in ) show IC₅₀ values <10 µM against HepG2 and MDA-MB-231 cell lines, attributed to electron-withdrawing effects enhancing DNA intercalation.
- Sulfonyl Derivatives : Fluorophenyl sulfonyl analogues () may exhibit similar potency due to sulfonyl groups stabilizing protein-ligand interactions.
Antimicrobial Activity
Physicochemical Properties
- Solubility : Sulfonyl groups (logP ~2.5) improve water solubility compared to hydrophobic aryl substituents (logP ~3.8 for p-tolyl derivatives ).
- Thermal Stability : Melting points correlate with substituent bulk; sulfonyl derivatives (m.p. >200°C) exhibit higher thermal stability than alkoxy analogues (m.p. ~150°C ).
Biological Activity
1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its antimicrobial, anticancer, and other pharmacological effects.
Antimicrobial Activity
Numerous studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 4 µg/mL |
| Compound C | Pseudomonas aeruginosa | 8 µg/mL |
These findings suggest that the sulfonamide group in the structure may enhance the antibacterial efficacy of the compound, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has demonstrated that benzimidazole derivatives possess anticancer properties. For example, compounds with structural similarities to 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole have been tested against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 25.72 ± 3.95 |
| Compound E | A549 (Lung) | 30.00 ± 5.00 |
| Compound F | HeLa (Cervical) | 20.50 ± 4.50 |
In vivo studies have also indicated that these compounds can suppress tumor growth significantly, suggesting potential for therapeutic use in oncology .
The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with cellular processes such as tubulin polymerization and DNA synthesis. The sulfonyl group may enhance binding affinity to target proteins involved in these processes, leading to cytotoxic effects in cancer cells and inhibition of bacterial growth.
Case Studies
Several case studies highlight the potential applications of benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications in the side chains significantly influenced antimicrobial potency, with some compounds exhibiting MIC values comparable to standard antibiotics .
- Anticancer Research : In another study, a derivative similar to 1-Methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole was tested on various cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest at specific doses .
Q & A
Q. What are the common synthetic routes for 1-methyl-2-(1-phenylbutane-1-sulfonyl)-1H-benzimidazole derivatives?
The synthesis typically involves two key steps:
Condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic conditions or using sodium metabisulfite (Na₂S₂O₅) to form the benzimidazole core .
N-alkylation or sulfonylation at the N-1 position. For sulfonyl derivatives, 1-phenylbutane-1-sulfonyl chloride is reacted with the benzimidazole precursor in the presence of a base (e.g., NaH or K₂CO₃) to introduce the sulfonyl group .
Example: A mixture of 2-acetylbenzimidazole and aldehydes in ethanol/water with NaOH yields substituted derivatives after 6–8 hours of stirring .
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, triclinic systems (space group P1) are common, with refinement using SHELXL97 .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns. Key shifts include δ 3.87 ppm (N–CH₃) and aromatic protons at δ 7.30–7.84 ppm .
- IR spectroscopy : Peaks at ~1460 cm⁻¹ (C=N stretching) and ~1399 cm⁻¹ (S=O stretching) confirm functional groups .
Q. How are in vitro biological activities evaluated for this compound class?
- Anticancer assays : Use MTT or SRB assays against cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48–72 hours of exposure .
- Antimicrobial testing : Disk diffusion or microdilution methods determine minimum inhibitory concentrations (MICs) against E. coli or S. aureus .
- Data interpretation : Activities are correlated with substituent electronegativity and steric effects. For example, nitro groups enhance anticancer potency by stabilizing charge-transfer interactions .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yields of benzimidazole derivatives?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes) and enhances yields by 15–20% compared to conventional heating. This method is particularly effective for condensation and N-alkylation steps, as it promotes uniform heating and reduces side reactions . Example: Microwave-assisted synthesis of 1-methyl-2-(4-bromophenyl)-1H-benzimidazole achieved 92% yield vs. 75% under reflux .
Q. What challenges arise in X-ray crystallography of sulfonylated benzimidazoles?
- Disorder in sulfonyl groups : Dynamic disorder in the 1-phenylbutane-1-sulfonyl moiety complicates refinement. Use of restraints in SHELXL and high-resolution data (≤ 0.8 Å) mitigates this .
- Twinned crystals : Common in triclinic systems. Programs like CELL_NOW or TWINABS are used for data integration .
- Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure structural reliability .
Q. How can structure-activity relationship (SAR) studies optimize antiviral potency?
- Substituent screening : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 2-position enhances activity against HIV (EC₅₀ = 0.8–1.2 µM) but increases cytotoxicity. Chloro or bromo groups balance selectivity .
- Rigidity vs. flexibility : A phenylbutane sulfonyl group improves membrane permeability over shorter alkyl chains, as shown in Caco-2 assays .
- Resistance profiling : Compare activity against wild-type and mutant HIV strains (e.g., K103N) to identify non-reverse transcriptase targets .
Q. How to resolve contradictions in reported bioactivity data?
- Standardize assay protocols : Variability in incubation times or cell lines (e.g., MCF-7 vs. HepG2) skews IC₅₀ values. Cross-validate using ≥3 independent replicates .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose discrepancies. For example, sulfonyl group orientation in COX-2 active sites affects anti-inflammatory results .
- Meta-analysis : Pool data from 5+ studies to calculate weighted averages and confidence intervals .
Q. What advanced NMR techniques elucidate mechanistic pathways?
- 2D NMR (HSQC, HMBC) : Maps coupling between ¹H and ¹³C nuclei to confirm regioselectivity in N-alkylation. For example, HMBC correlations between N–CH₃ (δ 3.87) and C-2 (δ 152.48 ppm) validate substitution patterns .
- Kinetic isotope effects (KIEs) : Deuterium labeling at reactive sites (e.g., C-2) quantifies rate-determining steps in sulfonylation .
Q. How to design pharmacophore models for targeted drug design?
- Feature extraction : Identify hydrogen bond acceptors (sulfonyl oxygen), hydrophobic regions (phenyl rings), and aromatic planes (benzimidazole core) from crystal structures .
- Validation : Use receiver operating characteristic (ROC) curves to assess model accuracy (AUC ≥ 0.85) against known inhibitors .
Example: A model prioritizing sulfonyl oxygen and nitro groups predicted 82% of active derivatives in a library screen .
Q. What strategies improve solubility without compromising activity?
- Prodrug approaches : Introduce phosphate or glycoside groups at N-3. Hydrolysis in vivo regenerates the active compound .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (e.g., 5.2 mg/mL vs. 0.8 mg/mL for pure compound) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonyl group. PEG-2000 increases solubility 10-fold but requires activity retesting due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
